molecular formula C17H21O3P B2495629 Diethyl benzhydrylphosphonate CAS No. 27329-60-8

Diethyl benzhydrylphosphonate

Cat. No.: B2495629
CAS No.: 27329-60-8
M. Wt: 304.326
InChI Key: SVSCLSTYANOQQX-UHFFFAOYSA-N
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Description

Diethyl benzhydrylphosphonate is an organophosphorus compound with the molecular formula C17H21O3P It is a phosphonate ester, characterized by the presence of a benzhydryl group attached to the phosphorus atom

Biochemical Analysis

Biochemical Properties

It is known to be involved in the synthesis of 3,5-dihydroxy-4-isopropylstilbene, a compound used for the treatment of skin disorders . It also plays a role in the synthesis of natural cytotoxic marine products of polyketide origin via intramolecular Diels-Alder reactions .

Cellular Effects

It is known that phosphonates, a class of compounds to which Diethyl benzhydrylphosphonate belongs, can mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes . This suggests that this compound could have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to be involved in the synthesis of certain compounds via specific reactions

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. It is known that the compound is stable when sealed and stored in dry conditions at room temperature .

Metabolic Pathways

It is known that phosphonates can inhibit metabolic enzymes , suggesting that this compound could interact with various enzymes or cofactors in metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl benzhydrylphosphonate can be synthesized through a palladium-catalyzed cross-coupling reaction between benzhydryl halides and diethyl phosphite. The reaction typically employs palladium acetate as the catalyst and a phosphine ligand such as Xantphos. The reaction is carried out under an inert atmosphere, often using anhydrous solvents like tetrahydrofuran or toluene, at elevated temperatures (around 80-100°C) for several hours .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The purification of the compound is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: Diethyl benzhydrylphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the phosphonate ester to phosphine oxides or phosphines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate conditions, often in the presence of a base.

Major Products Formed:

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine oxides or phosphines.

    Substitution: Substituted benzhydryl phosphonates.

Scientific Research Applications

Diethyl benzhydrylphosphonate has several applications in scientific research:

Comparison with Similar Compounds

    Diethyl benzylphosphonate: Similar in structure but with a benzyl group instead of a benzhydryl group.

    Diethyl phenylphosphonate: Contains a phenyl group attached to the phosphorus atom.

    Diethyl methylphosphonate: Features a methyl group instead of a benzhydryl group.

Uniqueness: Diethyl benzhydrylphosphonate is unique due to the presence of the benzhydryl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

[diethoxyphosphoryl(phenyl)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21O3P/c1-3-19-21(18,20-4-2)17(15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14,17H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSCLSTYANOQQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C1=CC=CC=C1)C2=CC=CC=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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